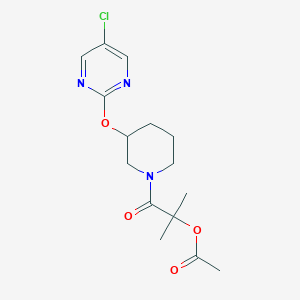
4-Fluoro-2-propoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-propoxyaniline is a chemical compound with the molecular formula C9H12FNO. It has a molecular weight of 169.2 . It is used in laboratory chemicals for scientific research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluoro group (F) and a propoxy group (C3H7O) attached to it, along with an amine group (NH2). The exact positions of these groups on the benzene ring can vary .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Scientific Research Applications
Molecular Engineering and Synthesis
4-Fluoro-2-propoxyaniline and its derivatives have garnered interest in various fields of chemistry due to their unique properties, mainly stemming from the presence of the fluorine atom. A study by Singh and Umemoto (2011) highlights the utility of 4-fluoropyrrolidine derivatives, closely related to this compound, in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives were synthesized through a diastereoselective route, showcasing the potential of 4-fluoro compounds in synthesizing biologically active molecules Singh & Umemoto, 2011.
Fluorinated Liquid Crystals
Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, where the effect of different solvent media and substituents on transition energies and other absorption parameters was reported. This research sheds light on how fluorination, akin to modifications seen in compounds like this compound, can influence the optical properties and UV stability of liquid crystals Praveen & Ojha, 2012.
Electrochemical Applications
The electrochemical behavior of fluoro-substituted anilines, including those similar to this compound, has been studied for their potential in creating soluble polymers through electrochemical polymerization. Cihaner and Önal (2002) explored this with fluoro-anilines, indicating the role of fluorinated anilines in developing materials with enhanced electrical properties Cihaner & Önal, 2002.
Fluoro Amino Acids in Protein Engineering
The scarcity of natural fluoro amino acids, with 4-fluoro-L-threonine being the only one discovered so far, underscores the significance of synthetically accessible fluorinated amino acids, like derivatives of this compound, in protein engineering. The incorporation of fluoro amino acids into proteins can lead to variants with improved stability, altered activity, and fluorescence characteristics, making them valuable tools in biosciences and pharmaceutical research Odar, Winkler, & Wiltschi, 2015.
Fluorination in Organic Synthesis
Fluorinated organic molecules, including those derived from this compound, are highly sought after in various applications across chemical and medical fields. The unique properties imparted by the fluorine atom, such as increased stability and altered reactivity, make these compounds valuable in developing pharmaceuticals, agrochemicals, and specialized materials. Research by Amii and Uneyama (2009) highlights the importance of C-F bond formation and activation in synthesizing fluoroorganic compounds, emphasizing the strategic role of fluorination in organic synthesis Amii & Uneyama, 2009.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
The suzuki–miyaura coupling, in which similar compounds are used, involves electronically divergent processes with the metal catalyst .
Result of Action
Similar compounds have been shown to have significant effects in various biological contexts . For example, the benzimidazole derivative BNZ-111 has demonstrated anti-cancer effects, inducing apoptosis and G2/M cell cycle arrest .
Action Environment
The suzuki–miyaura coupling, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Fluoro-2-propoxyaniline are not well-studied. It is known that anilines can interact with various enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the aniline compound .
Molecular Mechanism
Anilines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Anilines can have long-term effects on cellular function, and their stability and degradation can vary depending on the specific compound and experimental conditions .
Dosage Effects in Animal Models
Anilines can have varying effects at different dosages, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Anilines can be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Anilines can interact with various transporters and binding proteins, influencing their localization and accumulation .
Subcellular Localization
Anilines can be directed to specific compartments or organelles through various mechanisms, including targeting signals and post-translational modifications .
properties
IUPAC Name |
4-fluoro-2-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZBXSHAXXTYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953904-74-0 |
Source


|
| Record name | 4-fluoro-2-propoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)

![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/no-structure.png)
![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)
![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)
![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)
![3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide](/img/structure/B2794701.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)


![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)